An In-depth Technical Guide to the Biological Activity of N-(4-acetylphenyl)morpholine-4-sulfonamide
An In-depth Technical Guide to the Biological Activity of N-(4-acetylphenyl)morpholine-4-sulfonamide
Foreword
The confluence of privileged structural motifs in a single molecular entity often heralds the advent of novel pharmacological potential. N-(4-acetylphenyl)morpholine-4-sulfonamide is one such molecule, integrating the biologically significant sulfonamide core, the versatile morpholine ring, and the N-acetylphenyl substituent. While direct studies on this specific compound are nascent, a wealth of information on its constituent fragments and analogous structures provides a strong foundation for predicting its biological activities. This guide synthesizes existing knowledge to propose a comprehensive profile of N-(4-acetylphenyl)morpholine-4-sulfonamide's potential as a lead compound in drug discovery, offering a roadmap for its systematic investigation.
Molecular Profile and Synthetic Strategy
N-(4-acetylphenyl)morpholine-4-sulfonamide possesses a unique combination of functional groups that are anticipated to govern its physicochemical properties and biological interactions. The morpholine moiety, a recognized "privileged structure" in medicinal chemistry, is known to improve pharmacokinetic properties such as solubility and metabolic stability.[1][2] The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[3]
Predicted Physicochemical Properties
A preliminary in silico analysis provides insights into the drug-like characteristics of N-(4-acetylphenyl)morpholine-4-sulfonamide.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 284.33 g/mol | Adherence to Lipinski's rule of five (<500 g/mol ) suggests good absorption and permeation. |
| LogP | 1.25 | Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 | The NH group of the sulfonamide can participate in hydrogen bonding with target proteins. |
| Hydrogen Bond Acceptors | 5 | The oxygen atoms of the acetyl, sulfonyl, and morpholine groups can form hydrogen bonds. |
| Rotatable Bonds | 3 | Provides conformational flexibility to adapt to binding sites. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of N-(4-acetylphenyl)morpholine-4-sulfonamide can be conceptualized based on established methodologies for sulfonamide formation.[4][5] The proposed two-step synthesis involves the reaction of 4-aminoacetophenone with morpholine-4-sulfonyl chloride.
Figure 1: Proposed two-step synthesis of N-(4-acetylphenyl)morpholine-4-sulfonamide.
Predicted Biological Activities and Mechanistic Insights
The structural components of N-(4-acetylphenyl)morpholine-4-sulfonamide suggest a multifaceted pharmacological profile. The following sections explore its potential biological activities based on the known properties of related sulfonamide and morpholine derivatives.
Anticancer Potential
Sulfonamide derivatives are a promising class of compounds with diverse anticancer activities.[6] Many have been shown to exhibit significant cytotoxic effects against various cancer cell lines.[3] The anticancer potential of N-(4-acetylphenyl)morpholine-4-sulfonamide is hypothesized to stem from several possible mechanisms:
-
Carbonic Anhydrase (CA) Inhibition: Sulfonamides are well-established inhibitors of carbonic anhydrases, particularly isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[7] Inhibition of these enzymes can disrupt the pH balance of cancer cells, leading to apoptosis.
-
Cell Cycle Arrest: Certain sulfonamides have been shown to induce cell cycle arrest, often at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[8][9]
-
Disruption of Microtubule Assembly: Some sulfonamide derivatives interfere with the polymerization of tubulin, a critical process for cell division, leading to mitotic arrest and cell death.[8]
A tiered approach is recommended to evaluate the anticancer potential of N-(4-acetylphenyl)morpholine-4-sulfonamide.
Figure 2: Tiered workflow for evaluating the in vitro anticancer activity.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of N-(4-acetylphenyl)morpholine-4-sulfonamide (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Anti-inflammatory Activity
Sulfonamide-containing compounds have demonstrated significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenases (COXs) or modulating the production of pro-inflammatory cytokines like TNF-α.[10][11] The N-phenyl sulfonamide scaffold is a key feature in several known anti-inflammatory agents.
N-(4-acetylphenyl)morpholine-4-sulfonamide may exert its anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and suppressing pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[11]
Figure 3: Proposed anti-inflammatory mechanism of action.
Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat cells with various concentrations of N-(4-acetylphenyl)morpholine-4-sulfonamide for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Calculation: Calculate the percentage of NO inhibition relative to the LPS-treated control.
Antimicrobial and Antibiotic Modulation Activity
While the sulfonamide class of drugs originated as antimicrobials, their efficacy can be limited due to resistance.[12] However, some morpholine-containing sulfonamides have shown moderate antibacterial activity.[13] More interestingly, compounds like 4-(phenylsulfonyl)morpholine have demonstrated the ability to modulate the activity of conventional antibiotics, suggesting a potential role in combating multidrug-resistant strains.[14][15]
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC of N-(4-acetylphenyl)morpholine-4-sulfonamide against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be determined using the broth microdilution method.[14]
-
Synergy Testing (Checkerboard Assay): To assess its antibiotic-modulating activity, a checkerboard assay can be performed by combining sub-inhibitory concentrations of the test compound with various antibiotics (e.g., amikacin, gentamicin).[14] A fractional inhibitory concentration (FIC) index will be calculated to determine if the interaction is synergistic, additive, indifferent, or antagonistic.
Enzyme Inhibition Potential
The structural similarity of N-(4-acetylphenyl)morpholine-4-sulfonamide to known inhibitors of acetylcholinesterase (AChE) suggests its potential as an anticholinesterase agent.[16][17] The N-substituted benzenesulfonamide scaffold is a key feature of many AChE inhibitors.[17]
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Pre-incubation: In a 96-well plate, pre-incubate the AChE enzyme with varying concentrations of N-(4-acetylphenyl)morpholine-4-sulfonamide for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding ATCI and DTNB.
-
Absorbance Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm over time using a microplate reader.[17]
-
Inhibition Calculation: Calculate the percentage of AChE inhibition and determine the IC50 value.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of N-(4-acetylphenyl)morpholine-4-sulfonamide can be systematically optimized by exploring its structure-activity relationship (SAR).
| Molecular Region | Potential Modifications | Predicted Impact on Activity |
| N-acetylphenyl Ring | Substitution with electron-donating or electron-withdrawing groups. | Altering the electronic properties can influence binding affinity and pharmacokinetic properties. |
| Replacement of the acetyl group with other functionalities (e.g., nitro, cyano, carboxyl). | Can modulate the compound's polarity and hydrogen bonding capacity. | |
| Morpholine Ring | Introduction of substituents on the morpholine ring. | May enhance binding to specific targets and improve selectivity. |
| Replacement with other heterocyclic rings (e.g., piperidine, thiomorpholine). | Can impact the overall conformation and physicochemical properties.[10] | |
| Sulfonamide Linker | Bioisosteric replacement (e.g., with a carboxamide). | May alter the compound's metabolic stability and binding mode. |
Future research should focus on synthesizing a library of analogs based on these SAR insights to identify compounds with enhanced potency and selectivity for specific biological targets.
Conclusion
N-(4-acetylphenyl)morpholine-4-sulfonamide is a promising, yet underexplored, molecule with significant potential for drug discovery. By leveraging the known biological activities of its constituent sulfonamide, morpholine, and N-acetylphenyl moieties, this guide has outlined a rational approach to investigating its anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The proposed experimental workflows provide a clear path for elucidating its mechanisms of action and the SAR studies will be crucial for its optimization as a future therapeutic agent. The convergence of these privileged structures in a single entity makes N-(4-acetylphenyl)morpholine-4-sulfonamide a compelling candidate for further investigation in medicinal chemistry.
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